

# An In-depth Spectroscopic Guide to 7-Bromo-3-methyl-1H-indole

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## Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indole

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This technical guide provides a comprehensive analysis of the spectroscopic data for **7-Bromo-3-methyl-1H-indole** ( $C_9H_8BrN$ ), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, interpreting the data through the lens of established chemical principles and field-proven insights.

## Molecular Structure and Overview

**7-Bromo-3-methyl-1H-indole** is an indole derivative featuring a bromine atom on the benzene ring at position 7 and a methyl group on the pyrrole ring at position 3. This substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures. Accurate characterization is paramount for confirming its identity and purity, which are critical prerequisites for any subsequent biological or chemical application.

To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the indole ring system is used throughout this guide.

Caption: Molecular structure of **7-Bromo-3-methyl-1H-indole** with IUPAC numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The data presented here were acquired in deuterated chloroform ( $\text{CDCl}_3$ ), a standard solvent chosen for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peak, which serves as a convenient internal reference.

## $^1\text{H}$ NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The  $^1\text{H}$  NMR spectrum of **7-Bromo-3-methyl-1H-indole** was recorded at 500 MHz, providing excellent signal dispersion.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.06	s (broad)	1H	-	NH-1
7.55	d	1H	7.9	H-4
7.37	d	1H	7.6	H-6
7.08 – 6.97	m	2H	-	H-2, H-5
2.35	d	3H	1.0	$\text{CH}_3$ -3

### Expert Interpretation:

- N-H Proton ( $\delta$  8.06): The broad singlet at 8.06 ppm is characteristic of the indole N-H proton. [\[1\]](#) Its downfield shift is due to the deshielding effect of the aromatic ring system and its acidic nature. The broadness arises from quadrupole broadening by the adjacent  $^{14}\text{N}$  nucleus and potential intermolecular hydrogen exchange.
- Aromatic Protons ( $\delta$  6.97-7.55): The protons on the benzene ring appear in the aromatic region. The proton at H-4 ( $\delta$  7.55) is the most deshielded of the benzene ring protons due to the anisotropic effect of the adjacent pyrrole ring. It appears as a doublet, coupled to H-5. The H-6 proton ( $\delta$  7.37) is also a doublet, coupled to H-5. The signal for H-5 is part of the multiplet between 7.08-6.97 ppm, coupled to both H-4 and H-6. The bromine at C-7 exerts an inductive electron-withdrawing effect, influencing the chemical shifts of adjacent protons.

- Pyrrole Ring Proton ( $\delta$  7.08-6.97): The H-2 proton signal is also located within the multiplet at 7.08-6.97 ppm.[1] It typically appears as a narrow multiplet or a slightly broadened singlet due to a small long-range coupling with the C-3 methyl protons.
- Methyl Protons ( $\delta$  2.35): The sharp signal at 2.35 ppm, integrating to three protons, is assigned to the methyl group at C-3.[1] The slight splitting into a doublet ( $J = 1.0$  Hz) is a result of four-bond allylic coupling with the H-2 proton, a characteristic feature that confirms the C-3 substitution.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. The spectrum for this compound was recorded at 125 MHz.[1] The assignments are based on established chemical shift data for substituted indoles.[2][3]

Chemical Shift ( $\delta$ ) ppm	Assignment
135.07	C-7a
129.64	C-3a
124.31	C-6
122.33	C-2
120.42	C-4
118.23	C-5
113.13	C-3
104.75	C-7
9.97	CH <sub>3</sub>

### Expert Interpretation:

- Quaternary Carbons ( $\delta$  104.75, 113.13, 129.64, 135.07): The signals for the quaternary carbons are typically weaker in intensity. The most upfield of these,  $\delta$  104.75, is assigned to C-7, the carbon directly attached to the bromine atom. This upfield shift is a classic example of the "heavy atom effect," where the large electron cloud of bromine provides shielding. The

signal at  $\delta$  113.13 is assigned to C-3, which is shielded by the electron-donating effect of the methyl group. The remaining signals at  $\delta$  129.64 and 135.07 correspond to the bridgehead carbons C-3a and C-7a, respectively.[1]

- Aromatic CH Carbons ( $\delta$  118.23, 120.42, 124.31): These signals correspond to the protonated carbons of the benzene ring (C-4, C-5, C-6). Their specific assignments can be definitively confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).
- Pyrrole Ring CH Carbon ( $\delta$  122.33): The signal at 122.33 ppm is assigned to C-2 of the pyrrole ring.[1]
- Methyl Carbon ( $\delta$  9.97): The most upfield signal at 9.97 ppm is unambiguously assigned to the methyl carbon, consistent with a methyl group attached to an  $sp^2$ -hybridized carbon.[1]

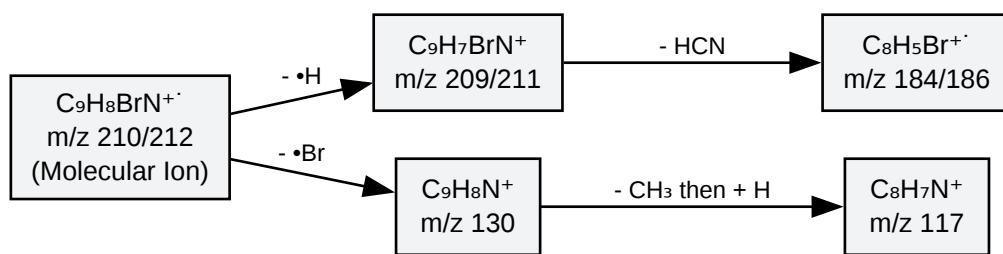
## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure. While an experimental spectrum for **7-Bromo-3-methyl-1H-indole** was not available, its fragmentation pattern can be reliably predicted based on the principles of mass spectrometry and data from analogous compounds like 3-methylindole.[4][5]

The molecular ion peak is expected to be prominent due to the stability of the aromatic indole system. A key feature will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes,  $^{79}\text{Br}$  (~50.7%) and  $^{81}\text{Br}$  (~49.3%), in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, two mass units apart ( $M^{+}$  and  $[M+2]^{+}$ ).

- Molecular Weight: 210.07 g/mol [6]
- Expected Molecular Ion ( $M^{+}$ ) for  $^{79}\text{Br}$ :  $m/z$  210
- Expected Molecular Ion ( $[M+2]^{+}$ ) for  $^{81}\text{Br}$ :  $m/z$  212

Predicted Fragmentation Pathway:

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Caption: Plausible EI fragmentation pathway for **7-Bromo-3-methyl-1H-indole**.

Expected Major Fragments:

m/z (for $^{79}\text{Br}/^{81}\text{Br}$ )	Formula of Lost Neutral	Fragment Ion Structure	Significance
209/211	H $\cdot$	[M-H] $^+$	Loss of a hydrogen radical, likely from the methyl group, to form a stable quinolinium-like cation. This is a common fragmentation for methylindoles. <a href="#">[5]</a>
130	Br $\cdot$	[M-Br] $^+$	Cleavage of the C-Br bond. The resulting fragment corresponds to the 3-methylindole cation.
117	H, Br, CHN	C <sub>8</sub> H <sub>7</sub> N $^+$	Subsequent fragmentation of the [M-Br] $^+$ ion, potentially involving rearrangement to an azaazulenium ion, a characteristic fragment for indoles. <a href="#">[5]</a>

## Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies. While an experimental spectrum was not available, the key absorptions for **7-Bromo-3-methyl-1H-indole** can be confidently predicted from established data for substituted indoles.[\[1\]](#)[\[7\]](#)[\[8\]](#) The analysis assumes the sample is prepared as a KBr pellet or a Nujol mull.

Predicted Characteristic IR Absorptions:

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
~3400	Medium, Sharp	N-H Stretch	Indole N-H
3100-3000	Medium	C-H Stretch	Aromatic C-H
2950-2850	Medium	C-H Stretch	Methyl C-H
~1610, ~1580, ~1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1340	Medium	C-N Stretch	Aromatic Amine
~740	Strong	C-H Out-of-plane Bend	ortho-disubstituted Benzene
~650	Medium-Strong	C-Br Stretch	Aryl Bromide

#### Expert Interpretation:

- N-H Stretch (~3400 cm<sup>-1</sup>): A moderately sharp peak in this region is the hallmark of the N-H bond in the indole ring.[7] In the solid state, hydrogen bonding may cause this peak to broaden and shift slightly to a lower frequency.
- C-H Stretches (2850-3100 cm<sup>-1</sup>): The spectrum will distinguish between aromatic C-H stretches (above 3000 cm<sup>-1</sup>) and aliphatic C-H stretches from the methyl group (below 3000 cm<sup>-1</sup>).[8]
- Fingerprint Region (<1600 cm<sup>-1</sup>): This region contains a wealth of information. The strong absorptions for aromatic C=C stretching confirm the presence of the benzene ring. A strong band around 740 cm<sup>-1</sup> would be highly indicative of the 1,2,3-trisubstitution pattern on the benzene ring (protons at C4, C5, C6). The C-Br stretch is expected at a lower frequency, typically around 650 cm<sup>-1</sup>.

## Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed. The choice of instrumentation and parameters is critical for obtaining spectra that are both accurate and precise.

## NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of **7-Bromo-3-methyl-1H-indole** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.
- Instrumentation: Use a high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent).
- Tuning and Shimming: Tune the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a 30-degree pulse angle.
  - Set the relaxation delay (d1) to 2 seconds.
  - Acquire 16-32 scans.
  - Process the data with an exponential line broadening of 0.3 Hz.
  - Reference the spectrum to the TMS peak at 0.00 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the range of -10 to 220 ppm.
  - Use a proton-decoupled pulse sequence (e.g., zgppg30).
  - Set the relaxation delay (d1) to 2 seconds.

- Acquire 1024-4096 scans, depending on sample concentration.
- Process the data with an exponential line broadening of 1-2 Hz.
- Reference the spectrum to the residual  $\text{CDCl}_3$  peak at 77.16 ppm.

## Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a dilute solution of the compound (e.g., 1 mg/mL in methanol or dichloromethane) via a direct insertion probe or a GC inlet if coupled to a Gas Chromatograph.
- Ionization: Use standard Electron Ionization (EI) with an electron energy of 70 eV. This energy level is an industry standard that provides reproducible fragmentation patterns and allows for comparison with library spectra.
- Mass Analyzer: Scan a mass range appropriate for the compound, for example,  $m/z$  40-300, to ensure capture of both low-mass fragments and the molecular ion.
- Data Acquisition: Acquire data in centroid mode. Ensure the ion source temperature is optimized (e.g., 200-250 °C) to prevent thermal decomposition while ensuring volatilization.
- Calibration: Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) before the analysis to ensure high mass accuracy.

## FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and acquire a background spectrum (typically 16-32 scans). This is crucial to subtract the absorbance from atmospheric  $\text{CO}_2$  and water vapor.

- Sample Spectrum: Place the KBr pellet containing the sample into the sample holder and acquire the sample spectrum using the same number of scans.
- Data Acquisition:
  - Scan the mid-IR range from 4000 to 400  $\text{cm}^{-1}$ .
  - Set the resolution to 4  $\text{cm}^{-1}$ .
  - The final spectrum should be presented in transmittance or absorbance mode.

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